molecular formula C21H30FNO3 B2887213 Methyl (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-fluoro-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate CAS No. 606101-78-4

Methyl (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-fluoro-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate

Cat. No.: B2887213
CAS No.: 606101-78-4
M. Wt: 363.473
InChI Key: QBICUTLRKTYKCH-ADWQCJSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex polycyclic indenoquinoline derivative characterized by a methyl ester group at the C7 position, a fluorine atom at C3, and three methyl groups at positions 1, 4a, and 6a. Its stereochemistry (4aS,4bS,6aS,7S,9aS,9bS,11aR) contributes to its unique three-dimensional conformation, which is critical for its interactions in biological systems. The compound is utilized in life sciences research, particularly in studies involving receptor binding or enzymatic inhibition due to its structural rigidity and functional group diversity .

Properties

IUPAC Name

methyl (1S,3aS,3bS,5aR,9aS,9bS,11aS)-8-fluoro-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30FNO3/c1-20-10-9-14-12(13(20)6-7-15(20)19(25)26-4)5-8-17-21(14,2)11-16(22)18(24)23(17)3/h11-15,17H,5-10H2,1-4H3/t12-,13-,14-,15+,17+,20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBICUTLRKTYKCH-ADWQCJSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C=C(C(=O)N4C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@@H]4[C@@]3(C=C(C(=O)N4C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-fluoro-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on current research findings.

Structural Characteristics

The compound features a unique structural framework with multiple chiral centers and functional groups. The presence of a fluoro group and a carboxylate moiety suggests diverse chemical reactivity and biological interactions. The intricate stereochemistry combined with the fused ring system may confer unique biological properties not found in simpler analogs.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The following table summarizes the potential biological activities associated with this compound:

Activity Type Description
Antioxidant Activity Capable of scavenging free radicals and inhibiting oxidative stress.
Antimicrobial Properties Effective against various bacterial strains; certain derivatives have shown promise in combating infections.
Anticancer Effects Structural analogs have been investigated for their ability to inhibit tumor growth through various mechanisms .
Neuroprotective Effects Some derivatives may provide neuroprotective benefits due to their structural characteristics.

The biological activity of this compound is believed to be mediated by specific enzymes within biological systems. These interactions allow the compound to participate in various metabolic pathways. For instance:

  • Antioxidant Mechanism : The ability to scavenge free radicals may involve the donation of electrons to reactive species.
  • Antimicrobial Mechanism : The structural features may enhance binding to bacterial targets or disrupt cellular processes.
  • Anticancer Mechanism : Potential inhibition of cell proliferation and induction of apoptosis in cancer cells have been noted in studies involving similar compounds .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds:

  • Antitumor Activity : Research on indenoquinoline derivatives has demonstrated potent antiproliferative activities against various cancer cell lines such as MCF-7 (breast cancer), A-549 (lung cancer), and HeLa (cervical cancer) cells .
  • Antimicrobial Efficacy : A study highlighted the effectiveness of certain quinoline derivatives against resistant bacterial strains. These findings suggest that modifications in structure can significantly enhance antimicrobial properties .
  • Neuroprotective Studies : Compounds similar to the target molecule have shown promise in protecting neuronal cells from oxidative damage in vitro. This suggests potential applications in neurodegenerative disease treatments.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related indenoquinoline and quinoline derivatives, focusing on substituents, stereochemistry, and applications.

Structural Analogues

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Substituents Molecular Weight Key Applications/Notes Reference
Target Compound (Methyl ester with 3-fluoro and 1,4a,6a-trimethyl groups) C₂₂H₃₀FNO₃ - 3-Fluoro
- 1,4a,6a-Trimethyl
- C7 Methyl ester
399.48 g/mol Life sciences research (e.g., enzyme inhibition studies)
(4aR,6aS,7S)-N-tert-Butyl-4a,6a-dimethyl-2-oxo-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide C₂₄H₃₉N₂O₂ - C7 tert-Butyl carboxamide
- No fluorine substituent
397.57 g/mol Potential use in medicinal chemistry (carboxamide derivatives often target enzymes)
(2R,4aR,4bS,6aR,7R,9aS,9bS,11aR)-2-Benzyl-7-[(2R)-6-methylheptan-2-yl]-hexadecahydro-1H-indeno[5,4-f]quinoline C₃₄H₅₅N - 2-Benzyl
- 7-(6-methylheptan-2-yl)
- No ester or fluorine groups
477.81 g/mol Structural complexity highlights steric effects on binding interactions
1H-Indeno[5,4-f]quinoline-7-carboxamide (Hexadecahydro-4a,6a-dimethyl-N,N-bis(isopropyl)-2-oxo-) C₂₅H₄₂N₂O₂ - N,N-Diisopropyl carboxamide
- No fluorine or ester groups
402.61 g/mol Demonstrates carboxamide versatility in modulating solubility

Key Observations:

  • Ester vs. Carboxamide : The methyl ester group (target compound) may confer higher metabolic stability compared to carboxamides, which are prone to hydrolysis in biological systems .
  • Steric Effects : The benzyl and heptan-2-yl substituents in the C34H55N derivative introduce significant steric bulk, likely reducing binding affinity in constrained active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.